molecular formula C17H14BrClO3S B2808224 4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid CAS No. 306730-18-7

4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B2808224
CAS No.: 306730-18-7
M. Wt: 413.71
InChI Key: JZIBSIXNDLQNLM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid is an organic compound that features both bromine and chlorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid typically involves multiple steps One common method starts with the bromination of phenyl compounds to introduce the bromine atomThe final step involves the formation of the oxobutanoic acid moiety through a series of oxidation and reduction reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine and chlorine atoms, as well as its specific structural features.

Properties

IUPAC Name

4-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClO3S/c18-13-5-3-12(4-6-13)15(20)9-16(17(21)22)23-10-11-1-7-14(19)8-2-11/h1-8,16H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBSIXNDLQNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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